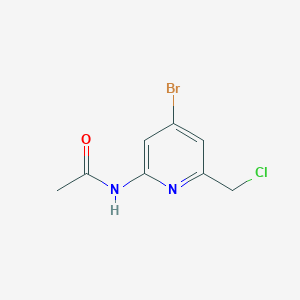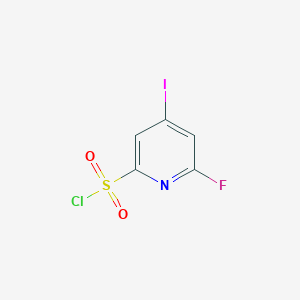![molecular formula C8H8F3N3 B14847859 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[3,4-B]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with ethanol and hydrazine hydrate to form an intermediate compound. This intermediate is then treated with trifluoroacetic anhydride and chlorobenzene under reflux conditions to introduce the trifluoromethyl group. The final step involves the use of palladium on carbon as a catalyst in a high-pressure reaction vessel to complete the synthesis .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The starting materials are readily available, and the reaction conditions are designed to minimize the formation of byproducts. The use of palladium on carbon as a catalyst is particularly advantageous for large-scale production due to its efficiency and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the corresponding amine .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it has been shown to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the activation of caspases and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: This compound also features a trifluoromethyl group and a pyrazine ring but differs in its specific structure and biological activity.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring system but have different substituents and biological properties.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C8H8F3N3 |
|---|---|
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-4-13-6-3-12-2-1-5(6)14-7/h4,12H,1-3H2 |
Clé InChI |
KFAJYQIKZQAPRB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=NC=C(N=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)









